molecular formula C11H11ClN2O4 B2360408 Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate CAS No. 68496-99-1

Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate

Cat. No.: B2360408
CAS No.: 68496-99-1
M. Wt: 270.67
InChI Key: WWOKPYNTSWNFQU-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate is a hydrazine-derived ester featuring a 4-chlorobenzoyl substituent. Its structure comprises a central hydrazine bridge (-NH-NH-) linking a 4-chloro-substituted benzoyl group and an ethyl oxoacetate moiety. Its reactivity stems from the nucleophilic hydrazine group and electrophilic carbonyl carbons, enabling condensations, cyclizations, and acylations .

Properties

IUPAC Name

ethyl 2-[2-(4-chlorobenzoyl)hydrazinyl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c1-2-18-11(17)10(16)14-13-9(15)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOKPYNTSWNFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NNC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 4-chlorobenzoylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The final product is typically purified by recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazino group to an amine group.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate is primarily utilized in the synthesis of novel derivatives with potential therapeutic effects. One notable application is its role in creating isatin-based Schiff bases , which are being explored as multi-target agents for treating complex diseases such as cancer and neurodegenerative disorders. These derivatives have shown promising biological activities, including antimicrobial and anticancer properties.

Case Studies in Medicinal Applications

  • Synthesis of Isatin Derivatives : Research indicates that derivatives synthesized from this compound exhibit significant activity against various cancer cell lines, demonstrating their potential as anticancer agents.
  • Biological Evaluation : Preliminary studies suggest that compounds derived from this chemical may inhibit specific enzymes involved in disease progression, thus providing a pathway for further drug development.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its hydrazine moiety allows for versatile reactions, making it a valuable building block in organic chemistry.

Synthetic Pathways

  • The typical synthesis involves reacting ethyl oxalyl chloride with 4-chlorobenzoylhydrazine in a solvent like dichloromethane, using a base to manage by-products. This method highlights the importance of controlling reaction conditions to achieve high yield and purity.

Research into the biological activity of this compound reveals its potential interactions with various biological targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, influencing several cellular processes:

  • Signal Transduction : It may affect pathways involved in cellular communication.
  • Gene Expression : The compound can modulate transcription factors that regulate gene activity.
  • Metabolic Pathways : It alters metabolic processes critical for cell survival and function.

Industrial Applications

Beyond medicinal uses, this compound finds applications in the pharmaceutical and agrochemical industries. Its ability to serve as an intermediate facilitates the production of various chemical agents used in these sectors.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic applications.

Structural Analogues and Substituent Variations

Compound Name Substituents Molecular Formula Key Structural Differences Applications/Reactivity
This compound 4-Cl on benzoyl C₁₁H₁₀ClN₂O₄ Central hydrazine bridge; ethyl ester Precursor for heterocycles (e.g., triazoles, oxadiazoles)
Ethyl 2-(2-(4-chloro-2-phenoxybenzoyl)hydrazinyl)-2-oxoacetate 4-Cl, 2-phenoxy on benzoyl C₁₇H₁₄ClN₂O₅ Phenoxy group at ortho position Enhanced steric hindrance; potential for π-π stacking in crystal structures
Ethyl 2-(4-chlorophenyl)-2-oxoacetate No hydrazine C₁₀H₉ClO₃ Direct phenyl-oxoacetate linkage Simpler reactivity (e.g., Claisen condensations)
Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate Z-configuration hydrazone C₁₀H₉Cl₂N₂O₂ Chlorine on hydrazone carbon Forms helical hydrogen-bonded chains; used in spiroheterocycle synthesis
Ethyl 3,4-dichlorophenylglyoxylate 3,4-diCl on phenyl C₁₀H₈Cl₂O₃ Dichloro substitution; glyoxylate ester Increased electron-withdrawing effects; higher melting point (428–431 K)

Physicochemical and Spectral Comparisons

  • Hydrazine vs. Hydrazone Derivatives : The target compound’s hydrazine group (-NH-NH-) enables nucleophilic attacks and cyclizations, whereas hydrazone derivatives (e.g., ) exhibit tautomerism and Z/E isomerism, influencing their hydrogen-bonding patterns and crystal packing .
  • Substituent Effects : The 4-chloro group on the benzoyl ring enhances lipophilicity compared to methoxy or unsubstituted analogues (e.g., ). This increases membrane permeability, relevant for bioactive molecule design .
  • Spectral Data: IR spectra of hydrazino-oxoacetates typically show peaks at ~3250 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O). Mass spectra (e.g., ) confirm molecular ions matching calculated masses (e.g., m/z 396 [M+H]⁺ for analogues in ) .

Crystallographic and Stability Considerations

  • Hydrogen Bonding : The target compound’s hydrazine group can form intermolecular N-H···O bonds, as seen in analogues like , which adopts planar geometries and chains via O-H···O bonds .
  • Thermal Stability : Melting points vary with substitution; dichloro derivatives (e.g., ) melt at higher temperatures (~430 K) due to stronger van der Waals forces .

Biological Activity

Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate, a hydrazine derivative with the molecular formula C₁₁H₁₂ClN₃O₄, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound's unique structure, featuring a chlorobenzoyl group and an ethyl ester moiety, contributes to its diverse chemical reactivity and biological effects.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of ethyl oxalyl chloride with 4-chlorobenzoylhydrazine in an organic solvent like dichloromethane or chloroform, utilizing a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. The reaction conditions are carefully controlled to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their activity. This interaction may influence various cellular processes, including:

  • Signal Transduction : Affecting pathways involved in cellular communication.
  • Gene Expression : Modulating transcription factors that regulate gene activity.
  • Metabolic Pathways : Altering metabolic processes critical for cell survival and function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its structure allows it to interfere with tumor cell proliferation, potentially through mechanisms involving apoptosis (programmed cell death) and cell cycle regulation. Further investigations are needed to elucidate the specific pathways affected by this compound.

Hypolipidemic Effects

In animal models, derivatives of this compound have demonstrated hypolipidemic effects, reducing serum cholesterol and triglyceride levels significantly. This suggests potential applications in treating hyperlipidemia and related metabolic disorders .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-(benzoylhydrazino)-2-oxoacetateBenzoyl group instead of chlorobenzoylDifferent electronic properties affecting reactivity
Methyl 3-(4-chlorophenyl)-3-hydrazinylpropanoatePropanoate backbonePotentially different biological activities
Methyl 2-(4-chlorophenyl)-2-oxoacetateContains a chlorophenyl groupKnown for anti-inflammatory properties

The distinct halogen substitution in this compound enhances its reactivity and biological profile compared to these other compounds.

Case Studies and Research Findings

  • Antimicrobial Study : A recent study evaluated the efficacy of this compound against multiple bacterial strains. Results indicated a significant reduction in bacterial viability at varying concentrations, suggesting its potential as a broad-spectrum antibacterial agent.
  • Anticancer Research : In vitro assays demonstrated that this compound inhibited the growth of specific cancer cell lines. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression, warranting further exploration in vivo for therapeutic applications .
  • Hypolipidemic Activity : Animal studies showed that derivatives of this compound could lower lipid levels effectively, indicating its potential use in managing cholesterol-related disorders. The findings support further clinical trials to assess its efficacy in human subjects .

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